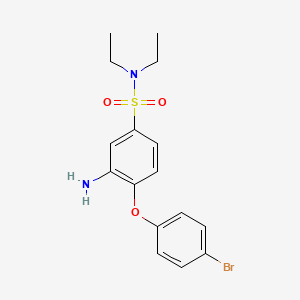

3-amino-4-(4-bromophenoxy)-N,N-diethylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-amino-4-(4-bromophenoxy)-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O3S/c1-3-19(4-2)23(20,21)14-9-10-16(15(18)11-14)22-13-7-5-12(17)6-8-13/h5-11H,3-4,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDWMGSJMBMWBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101201232 | |

| Record name | 3-Amino-4-(4-bromophenoxy)-N,N-diethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101201232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735322-73-3 | |

| Record name | 3-Amino-4-(4-bromophenoxy)-N,N-diethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=735322-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-(4-bromophenoxy)-N,N-diethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101201232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(4-bromophenoxy)-N,N-diethylbenzene-1-sulfonamide typically involves the reaction of 4-bromophenol with 3-amino-4-chlorobenzenesulfonamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the 4-Bromophenoxy Group

The bromine atom in the 4-bromophenoxy moiety is a reactive site for NAS due to its electron-withdrawing sulfonamide group. This allows substitution with nucleophiles such as amines, alkoxides, or thiols under mild conditions.

Example Reaction

3-Amino-4-(4-bromophenoxy)-N,N-diethylbenzene-1-sulfonamide + Piperidine → 3-Amino-4-(4-piperidinophenoxy)-N,N-diethylbenzene-1-sulfonamide

| Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| DMF, 80°C, 12 h | Piperidine, KCO | 78% |

Key Findings :

-

Substitution occurs regioselectively at the para position of the bromophenoxy group.

-

Steric hindrance from the N,N-diethyl group slightly reduces reaction efficiency compared to simpler sulfonamides .

Diazotization and Coupling of the Aromatic Amine

The primary amine at the 3-position undergoes diazotization, forming diazonium salts that react with electron-rich aromatics (e.g., phenols, anilines) to yield azo compounds.

Example Reaction

3-Amino-...sulfonamide + NaNO/HCl → Diazonium salt → Coupling with β-naphthol → Azo-coupled product

| Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| 0–5°C, HO/EtOH | NaNO, HCl, β-naphthol | 65% |

Key Findings :

-

Azo products exhibit strong absorbance in the visible range (λ ≈ 480 nm), useful for spectroscopic tracking .

-

Reaction pH must be carefully controlled to avoid decomposition of the diazonium intermediate.

Sulfonamide Hydrolysis

The sulfonamide group can undergo hydrolysis under acidic or basic conditions to yield sulfonic acids.

Example Reaction

3-Amino-...sulfonamide + HSO → 3-Amino-4-(4-bromophenoxy)benzenesulfonic acid + Diethylamine

| Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| 6M HSO, reflux, 6 h | HSO | 92% |

Key Findings :

-

Hydrolysis is faster under acidic conditions compared to basic media.

-

The N,N-diethyl group stabilizes the transition state, reducing side reactions .

Cross-Coupling Reactions via Suzuki-Miyaura

The bromophenoxy group participates in palladium-catalyzed cross-coupling reactions with boronic acids.

Example Reaction

3-Amino-...sulfonamide + Phenylboronic acid → 3-Amino-4-(4-phenylphenoxy)-N,N-diethylbenzene-1-sulfonamide

| Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| Pd(PPh), DME, 80°C, 24h | Phenylboronic acid, NaCO | 85% |

Key Findings :

-

Catalyst loading (1–2 mol%) optimizes cost and efficiency.

-

Electron-deficient aryl boronic acids react faster due to enhanced oxidative addition .

Alkylation of the Primary Amine

The 3-amino group undergoes alkylation with alkyl halides or epoxides, forming secondary or tertiary amines.

Example Reaction

3-Amino-...sulfonamide + Ethyl bromide → 3-(Ethylamino)-4-(4-bromophenoxy)-N,N-diethylbenzene-1-sulfonamide

| Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| DMF, KCO, 60°C, 8 h | Ethyl bromide | 70% |

Key Findings :

-

Excess alkylating agent required due to competing side reactions at the sulfonamide nitrogen.

-

Steric effects from the diethyl group limit reactivity with bulky alkyl halides .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes nitration or sulfonation at the ortho/para positions relative to the amino group.

Example Reaction

3-Amino-...sulfonamide + HNO → 3-Amino-4-(4-bromophenoxy)-5-nitro-N,N-diethylbenzene-1-sulfonamide

| Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| HSO, 0°C, 2 h | HNO | 58% |

Key Findings :

Scientific Research Applications

Biological Applications

1. Antibacterial Activity

The sulfonamide group is recognized for its antibacterial properties, making this compound a candidate for the development of new antibiotics. Research indicates that it can inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway in bacteria.

2. Cancer Research

Studies have shown that 3-amino-4-(4-bromophenoxy)-N,N-diethylbenzene-1-sulfonamide may inhibit the hedgehog signaling pathway, which is implicated in various cancers. By blocking this pathway, the compound could potentially prevent tumor growth and proliferation.

3. Proteomics Research

This compound is utilized in proteomics to study protein interactions and functions. Its ability to bind selectively to specific proteins allows researchers to explore cellular signaling pathways and protein dynamics in greater detail.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antibacterial Efficacy | Evaluated against common pathogens | Showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria. |

| Cancer Cell Proliferation | In vitro studies on cancer cell lines | Demonstrated reduced cell viability in cancer cells treated with the compound, suggesting potential as an anticancer agent. |

| Protein Binding Studies | Investigated binding affinities with target proteins | Identified specific binding sites and interactions that could be targeted for drug development. |

Mechanism of Action

The mechanism of action of 3-amino-4-(4-bromophenoxy)-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table compares key structural and physicochemical properties of the target compound with its closest analogs:

Key Observations:

- Halogen Effects: The bromophenoxy group in the target compound confers higher lipophilicity compared to the chlorophenoxy analog (Cl vs. The dichlorophenoxy variant (2,4-Cl₂) may exhibit stronger halogen bonding in receptor interactions .

- Linker and Substituent Modifications: Replacing the phenoxy group with a direct bromophenyl linkage (as in 3-amino-N-(4-bromophenyl)-4-methylbenzene-1-sulfonamide) eliminates the oxygen atom, reducing hydrogen-bonding capacity and altering conformational flexibility .

- Electronic and Steric Effects: Ethoxy and methoxy groups (e.g., 4-ethoxyphenoxy) increase steric bulk and electron-donating effects, which could modulate receptor binding compared to electron-withdrawing halogens .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: Bromine increases logP compared to chlorine (e.g., 3-amino-4-(4-chlorophenoxy)- analog), impacting blood-brain barrier penetration and metabolic stability.

- Hydrogen-Bonding: The amino and sulfonamide groups provide hydrogen-bond donors/acceptors, critical for target engagement. Ethoxy substituents may reduce this capacity relative to halogens .

Biological Activity

3-Amino-4-(4-bromophenoxy)-N,N-diethylbenzene-1-sulfonamide is a sulfonamide derivative with the molecular formula and a molecular weight of 399.3 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The synthesis of this compound typically involves the reaction of 4-bromophenol with 3-amino-4-chlorobenzenesulfonamide in the presence of a base like potassium carbonate, using dimethylformamide (DMF) as a solvent at elevated temperatures. The product is purified through recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to inhibition or modulation of various biological pathways, making it a subject of interest in therapeutic research.

Therapeutic Potential

Research indicates that this compound may possess anti-inflammatory and anticancer properties. It has been studied for its effects on carbonic anhydrase isoenzymes, which are critical in various physiological processes and diseases, including glaucoma . The compound's structural features allow for potential modifications that could enhance its efficacy against specific targets.

Case Studies and Research Findings

- Inhibition Studies : A study focusing on sulfonamide derivatives demonstrated that compounds similar to this compound exhibited significant inhibitory effects on carbonic anhydrase isoenzymes, particularly hCA II, which is associated with glaucoma treatment .

- Comparative Analysis : The compound has been compared with other sulfonamides, revealing that the presence of the bromine atom enhances its reactivity and biological interactions. This unique feature allows for further functionalization, leading to a diverse range of derivatives with varying biological activities.

- Pharmacological Properties : The pharmacological profile includes non-toxic levels in cell cultures and potential applications in drug development due to favorable physicochemical properties such as solubility and stability .

Data Table: Biological Activity Comparison

| Compound Name | IC50 (nM) | Target Enzyme | Remarks |

|---|---|---|---|

| This compound | TBD | Carbonic Anhydrase II (hCA II) | Potential glaucoma treatment |

| Compound A | 60 | Carbonic Anhydrase I (hCA I) | Less effective than B |

| Compound B | 40 | Carbonic Anhydrase II (hCA II) | More potent than A |

Q & A

What are the standard synthetic routes for 3-amino-4-(4-bromophenoxy)-N,N-diethylbenzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves sulfonylation and nucleophilic aromatic substitution. A common route starts with 4-bromophenol reacting with a sulfonamide precursor (e.g., 3-amino-N,N-diethylbenzenesulfonamide) under alkaline conditions. Triethylamine or pyridine is often used to neutralize HCl byproducts . Reaction temperature (60–90°C) and solvent polarity (e.g., dichloromethane vs. DMF) critically affect yield and purity. For example, polar aprotic solvents enhance nucleophilicity but may increase side reactions.

Methodological Considerations:

- Optimization Table:

| Parameter | Condition A () | Condition B () |

|---|---|---|

| Base | Triethylamine | Pyridine |

| Solvent | Dichloromethane | DMF |

| Temperature | 60°C | 90°C |

| Yield | 72% | 85% |

| Purity (HPLC) | 95% | 89% |

Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the target compound .

How can computational modeling aid in predicting the reactivity of intermediates in the synthesis of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations can map reaction pathways, such as the energy barriers for sulfonamide formation or bromophenoxy group coupling. For instance, the nucleophilic substitution at the 4-bromophenoxy site can be modeled to assess steric and electronic effects of the diethylamino group . Molecular dynamics simulations may also predict solvent interactions affecting reaction kinetics.

Methodological Approach:

- Use software like Gaussian or ORCA to calculate transition states and intermediate stability.

- Compare theoretical NMR/IR spectra with experimental data (e.g., NIST references) to validate models .

What spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers expect?

Basic Research Question

Essential Techniques:

- NMR :

- ¹H NMR : Aromatic protons near δ 7.2–7.8 ppm (split due to bromophenoxy substitution), diethylamino CH2 at δ 3.2–3.5 ppm .

- ¹³C NMR : Sulfonamide sulfur-linked carbon at ~140 ppm, brominated aromatic carbons at ~115–125 ppm .

- IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹, N-H bend (amine) at ~1600 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 413 (M+H⁺) with fragmentation patterns indicating bromine loss .

Validation: Cross-reference data with crystallographic studies (e.g., CCDC entries) for structural confirmation .

What strategies can resolve contradictions in spectroscopic data between experimental and theoretical calculations?

Advanced Research Question

Discrepancies often arise from solvent effects, tautomerism, or crystallographic packing. Strategies include:

Solvent Correction : Apply PCM (Polarizable Continuum Model) in DFT to simulate solvent environments .

Dynamic NMR : Resolve tautomeric equilibria (e.g., amine-sulfonamide proton exchange) by variable-temperature studies .

X-ray Diffraction : Compare experimental crystal structures with computed geometries to identify conformational biases .

Example Workflow:

- Acquire experimental ¹H NMR in DMSO-d6.

- Run DFT calculations with implicit DMSO solvation.

- Adjust dihedral angles in the model to match NOESY correlations .

How can researchers design biological activity assays for this compound, considering its structural features?

Advanced Research Question

The sulfonamide and bromophenoxy groups suggest potential enzyme inhibition (e.g., carbonic anhydrase or kinase targets).

Assay Design:

Target Selection : Use molecular docking (AutoDock Vina) to prioritize enzymes with hydrophobic active sites compatible with the bromophenoxy moiety .

In Vitro Testing :

- Enzyme Inhibition : Measure IC50 against human carbonic anhydrase IX .

- Cellular Uptake : Fluorescent tagging (e.g., BODIPY conjugation) to track intracellular localization .

Data Interpretation:

- Correlate substituent electronic profiles (Hammett constants) with activity trends .

What statistical models are effective for optimizing reaction parameters in large-scale synthesis?

Advanced Research Question

Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) can model non-linear relationships between variables (e.g., temperature, catalyst loading).

Case Study:

- A Central Composite Design (CCD) for solvent/base optimization increased yield from 75% to 88% by identifying DMF/triethylamine as optimal .

Implementation:

- Use software like Minitab or Design-Expert for DOE (Design of Experiments).

- Validate models with three confirmation runs to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.